molecular formula C13H9N3O2 B1613452 Phenyl 3aH-benzotriazole-6-carboxylate CAS No. 84902-17-0

Phenyl 3aH-benzotriazole-6-carboxylate

Cat. No.: B1613452
CAS No.: 84902-17-0
M. Wt: 239.23 g/mol
InChI Key: BXFRVJSLFUFBEA-UHFFFAOYSA-N
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Description

Phenyl 3aH-benzotriazole-6-carboxylate is a compound that belongs to the benzotriazole family Benzotriazoles are known for their versatile applications in various fields due to their unique physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3aH-benzotriazole-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3aH-benzotriazole with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3aH-benzotriazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl 3aH-benzotriazole-6-carboxylic acid, while reduction could produce phenyl 3aH-benzotriazole-6-methanol .

Scientific Research Applications

Phenyl 3aH-benzotriazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 3aH-benzotriazole-6-carboxylate involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

phenyl 7aH-benzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18-10-4-2-1-3-5-10)9-6-7-11-12(8-9)15-16-14-11/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFRVJSLFUFBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=NN=NC3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629232
Record name Phenyl 3aH-benzotriazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84902-17-0
Record name Phenyl 3aH-benzotriazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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